

Technical Guide: (3-Fluorophenyl)(phenyl)methanone

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Compound of Interest

Compound Name: **3-Fluorobenzophenone**

Cat. No.: **B1362326**

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Document ID: TGS-FPM-20251230 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety protocols for (3-Fluorophenyl)(phenyl)methanone (also known as **3-Fluorobenzophenone**). The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity. This document collates critical data for researchers utilizing this important fluorinated benzophenone scaffold. Quantitative data is presented in structured tables, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided, and the synthetic workflow is visualized.

Chemical Identity and Physicochemical Properties

(3-Fluorophenyl)(phenyl)methanone is an aromatic ketone featuring a phenyl group and a 3-fluorophenyl group attached to a central carbonyl moiety.

Table 1: Physicochemical Properties of (3-Fluorophenyl)(phenyl)methanone

Property	Value	Source(s)
IUPAC Name	(3-Fluorophenyl)(phenyl)methanone	-
Synonyms	3-Fluorobenzophenone	[1] [2]
CAS Number	345-69-7	[1] [2]
Molecular Formula	C ₁₃ H ₉ FO	[2]
Molecular Weight	200.21 g/mol	[2]
Melting Point	48-52 °C	[1]
Boiling Point	305.6 °C at 760 mmHg	[3] [4]
Density	1.165 g/cm ³	[3] [4]
Solubility	Soluble in alcohols; insoluble in water and ethers.	[2]
Calculated LogP	3.03	-

Spectroscopic Profile

Detailed experimental spectral data for (3-Fluorophenyl)(phenyl)methanone is available in specialized chemical databases. The following table summarizes the expected characteristic signals based on the principles of NMR and IR spectroscopy.

Table 2: Expected Spectroscopic Features for (3-Fluorophenyl)(phenyl)methanone

Technique	Expected Features
¹ H NMR	Signals expected in the aromatic region (approx. 7.2-7.8 ppm). The protons on the fluorinated ring will exhibit splitting due to coupling with the ¹⁹ F nucleus.
¹³ C NMR	Aromatic carbon signals expected between 115-140 ppm. The carbonyl (C=O) carbon will appear significantly downfield (approx. 195 ppm). Carbon signals from the fluorinated ring will show C-F coupling.
¹⁹ F NMR	A single resonance is expected for the fluorine atom on the phenyl ring.
IR Spectroscopy	Strong, characteristic C=O stretch for an aromatic ketone (approx. 1660-1700 cm ⁻¹). C-F stretch (approx. 1100-1300 cm ⁻¹). C=C stretches for the aromatic rings (approx. 1450-1600 cm ⁻¹). Aromatic C-H stretches (>3000 cm ⁻¹). [5] [6] [7] [8]

Synthesis and Manufacturing

The primary and most efficient method for synthesizing (3-Fluorophenyl)(phenyl)methanone is the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride, using a strong Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

General Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution.

- Formation of Acylium Ion: The Lewis acid (AlCl₃) activates the benzoyl chloride, forming a highly electrophilic acylium ion.
- Electrophilic Attack: The π -electron system of the fluorobenzene ring attacks the acylium ion. The fluorine atom is an ortho-, para- director, however, the para-position is sterically favored, leading to 4-fluorobenzophenone as the major isomer. The meta-substituted product, (3-

Fluorophenyl)(phenyl)methanone, is typically synthesized using 3-fluorobenzoyl chloride and benzene to ensure the correct regiochemistry. For the purpose of this guide, we will detail the synthesis from benzene and 3-fluorobenzoyl chloride.

Detailed Experimental Protocol: Synthesis of (3-Fluorophenyl)(phenyl)methanone

This protocol is a representative laboratory-scale procedure adapted from established methods for Friedel-Crafts acylation.

Materials:

- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous benzene (carcinogen, handle with extreme care)
- 3-Fluorobenzoyl chloride
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

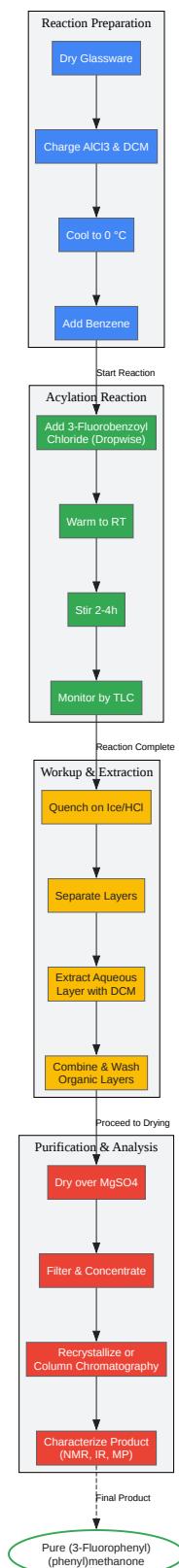
- Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas).
- Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool

the suspension to 0 °C in an ice-water bath.

- Substrate Addition: Add anhydrous benzene (1.5 equivalents) to the cooled suspension with stirring.
- Acylating Agent Addition: Add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise from the addition funnel over 30 minutes. Maintain the temperature at 0-5 °C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup - Quenching: Cautiously pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl.
- Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- Washing: Combine all organic layers. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
- Drying and Concentration: Dry the organic phase over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude solid product by recrystallization (e.g., from ethanol/water or hexanes) or by column chromatography on silica gel to yield pure (3-Fluorophenyl) (phenyl)methanone.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis, purification, and analysis of the target compound.

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